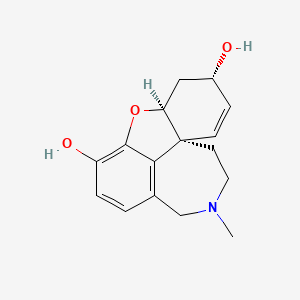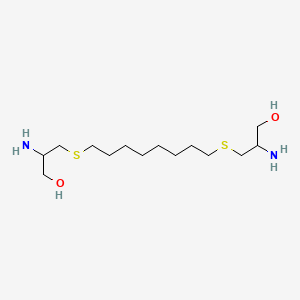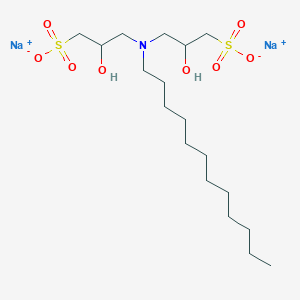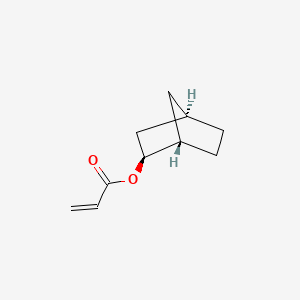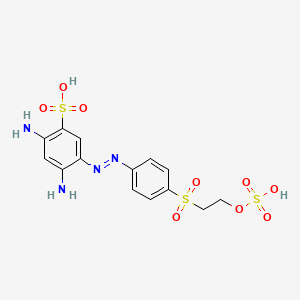
3H-Indolium, 5-chloro-2-(2-(4-((2-cyanoethyl)ethylamino)phenyl)ethenyl)-1,3,3-trimethyl-, chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-Indolium, 5-chloro-2-(2-(4-((2-cyanoethyl)ethylamino)phenyl)ethenyl)-1,3,3-trimethyl-, chloride is a synthetic organic compound belonging to the indolium family This compound is characterized by its complex structure, which includes a chlorinated indolium core, a cyanoethyl group, and a phenyl ethenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Indolium, 5-chloro-2-(2-(4-((2-cyanoethyl)ethylamino)phenyl)ethenyl)-1,3,3-trimethyl-, chloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Indolium Core: The indolium core is synthesized through a cyclization reaction involving aniline derivatives and aldehydes under acidic conditions.
Chlorination: The indolium core is then chlorinated using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Introduction of the Cyanoethyl Group: The cyanoethyl group is introduced via a nucleophilic substitution reaction using cyanoethyl chloride.
Attachment of the Phenyl Ethenyl Moiety: The phenyl ethenyl moiety is attached through a Wittig reaction, involving the corresponding phosphonium salt and a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
3H-Indolium, 5-chloro-2-(2-(4-((2-cyanoethyl)ethylamino)phenyl)ethenyl)-1,3,3-trimethyl-, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced indolium derivatives.
Substitution: Formation of substituted indolium compounds with various functional groups.
Aplicaciones Científicas De Investigación
3H-Indolium, 5-chloro-2-(2-(4-((2-cyanoethyl)ethylamino)phenyl)ethenyl)-1,3,3-trimethyl-, chloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a fluorescent probe in biological imaging and as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3H-Indolium, 5-chloro-2-(2-(4-((2-cyanoethyl)ethylamino)phenyl)ethenyl)-1,3,3-trimethyl-, chloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3H-Indolium, 5-chloro-2-(2-(4-(dimethylamino)phenyl)ethenyl)-1,3,3-trimethyl-, chloride
- 3H-Indolium, 5-chloro-2-(2-(4-(diethylamino)phenyl)ethenyl)-1,3,3-trimethyl-, chloride
- 3H-Indolium, 5-chloro-2-(2-(4-(methylamino)phenyl)ethenyl)-1,3,3-trimethyl-, chloride
Uniqueness
The uniqueness of 3H-Indolium, 5-chloro-2-(2-(4-((2-cyanoethyl)ethylamino)phenyl)ethenyl)-1,3,3-trimethyl-, chloride lies in its specific structural features, such as the presence of the cyanoethyl group and the chlorinated indolium core. These features confer distinct chemical properties and reactivity, making it valuable for specific research applications.
Propiedades
Número CAS |
72319-23-4 |
|---|---|
Fórmula molecular |
C24H27Cl2N3 |
Peso molecular |
428.4 g/mol |
Nombre IUPAC |
3-[4-[(E)-2-(5-chloro-1,3,3-trimethylindol-1-ium-2-yl)ethenyl]-N-ethylanilino]propanenitrile;chloride |
InChI |
InChI=1S/C24H27ClN3.ClH/c1-5-28(16-6-15-26)20-11-7-18(8-12-20)9-14-23-24(2,3)21-17-19(25)10-13-22(21)27(23)4;/h7-14,17H,5-6,16H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
IHUCUTUQHBZOIC-UHFFFAOYSA-M |
SMILES isomérico |
CCN(CCC#N)C1=CC=C(C=C1)/C=C/C2=[N+](C3=C(C2(C)C)C=C(C=C3)Cl)C.[Cl-] |
SMILES canónico |
CCN(CCC#N)C1=CC=C(C=C1)C=CC2=[N+](C3=C(C2(C)C)C=C(C=C3)Cl)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


